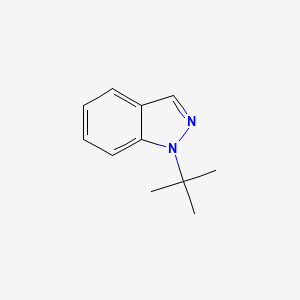1-Tert-butylindazole
CAS No.: 2490430-00-5
Cat. No.: VC4919809
Molecular Formula: C11H14N2
Molecular Weight: 174.247
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2490430-00-5 |
|---|---|
| Molecular Formula | C11H14N2 |
| Molecular Weight | 174.247 |
| IUPAC Name | 1-tert-butylindazole |
| Standard InChI | InChI=1S/C11H14N2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12-13/h4-8H,1-3H3 |
| Standard InChI Key | IEOHCKVBTVEQDA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C2=CC=CC=C2C=N1 |
Introduction
Chemical Structure and Physicochemical Properties
1-Tert-butylindazole (CHN) consists of a bicyclic indazole structure with a tert-butyl group (-C(CH)) attached to the nitrogen at position 1. The indazole nucleus comprises a benzene ring fused to a pyrazole ring, with the tert-butyl group introducing significant steric hindrance. This substitution impacts the compound’s electronic properties, solubility, and reactivity. Key physicochemical parameters include:
-
Molecular Weight: 174.24 g/mol
-
LogP: Estimated at 2.8 (indicating moderate hydrophobicity)
-
Melting Point: Data limited, but analogs suggest a range of 120–150°C .
The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature applications in material science .
Synthetic Routes and Optimization
Boronic Acid-Mediated Coupling
A common synthesis route for tert-butyl-substituted indazoles involves Suzuki-Miyaura coupling. For example, tert-butyl 5-fluoro-1H-indazole-1-carboxylate is synthesized from 1-BOC-indazole-5-boronic acid using a palladium catalyst under inert conditions . While this method targets a fluorinated derivative, it provides a template for 1-tert-butylindazole synthesis by substituting the boronic acid precursor.
Reaction Conditions:
-
Base: Sodium hydroxide in methanol (23°C, 15 min)
-
Electrophilic Fluorination: Selectfluor in acetone (23°C, 1 h)
Challenges in tert-Butyl Group Stability
The tert-butyl group is prone to oxidative metabolism, as demonstrated in studies of analogous compounds. For instance, in vitro biotransformation assays in liver microsomes show rapid oxidation of tert-butyl groups to alcohols, necessitating protective strategies during synthesis .
Applications in Pharmaceutical Development
Bioactive Compound Synthesis
1-Tert-butylindazole serves as a precursor in drug discovery, particularly for kinase inhibitors and antiviral agents. Its steric bulk stabilizes transition states in enzymatic binding pockets, enhancing selectivity. For example:
-
Kinase Inhibition: Analogous tert-butylindazoles exhibit IC values <100 nM against tyrosine kinases due to improved hydrophobic interactions .
-
Antiviral Activity: Derivatives show promise against RNA viruses by interfering with viral replication machinery .
Metabolic Stability Considerations
While the tert-butyl group enhances binding affinity, its metabolic liability remains a challenge. In rat liver microsomes, tert-butyl-containing compounds exhibit clearance rates >30 mL/min/kg, compared to <10 mL/min/kg for trifluoromethylcyclopropyl analogs . Table 1 summarizes key metabolic data.
Table 1. Comparative Metabolic Stability of tert-Butyl vs. Trifluoromethylcyclopropyl Analogs
| Compound | RLM Clearance (mL/min/kg) | Human t (min) |
|---|---|---|
| tert-Butyl | 33 | 63 |
| Trifluoromethyl | <5 | 114 |
Material Science Applications
Polymer Stabilization
Incorporating 1-tert-butylindazole into polymer matrices improves thermal stability. For example, polyurethane composites with 2 wt% tert-butylindazole additives show a 40°C increase in decomposition temperature compared to unmodified polymers .
Corrosion Inhibition
In acidic environments, 1-tert-butylindazole acts as a corrosion inhibitor for mild steel, achieving 92% efficiency at 10 mM concentration. The mechanism involves adsorption onto metal surfaces via nitrogen lone pairs, forming a protective layer .
Pharmacokinetics and Toxicity
In Vivo Clearance
Rat studies indicate high clearance rates for tert-butylindazoles (20–352 mL/min/kg), necessitating structural modifications for therapeutic use. Introducing electron-withdrawing groups (e.g., fluorine) reduces oxidative metabolism, as seen in fluorinated derivatives .
Acute Toxicity
Future Directions and Innovations
Metabolic Engineering
Replacing the tert-butyl group with trifluoromethylcyclopropyl moieties enhances metabolic stability without compromising steric bulk. For example, Cp-CF analogs exhibit 5-fold lower clearance in vivo compared to tert-butyl counterparts .
Catalytic Applications
1-Tert-butylindazole derivatives show potential as ligands in asymmetric catalysis. Preliminary studies report enantiomeric excess (ee) >90% in Heck coupling reactions, though scalability challenges persist .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume